molecular formula C14H22N2O2 B5815729 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol

2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol

Cat. No. B5815729
M. Wt: 250.34 g/mol
InChI Key: JARBIUJZSWGVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMP is a phenol derivative that has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of potential scientific research applications. One area of research where 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been studied is in the treatment of Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have neuroprotective effects, protecting neurons from oxidative damage and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects on dopaminergic neurons.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is not fully understood, but it is believed to involve its ability to act as an antioxidant and to modulate the activity of certain enzymes. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the neuroprotective effects of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to access the brain and exert its neuroprotective effects. However, one limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals or human subjects.

Future Directions

There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. One area of research is in the development of new drugs based on the structure of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. Another area of research is in the investigation of the potential use of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to fully understand the mechanisms of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol involves the reaction of 2-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine group, resulting in the formation of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. This synthesis method has been found to be effective and efficient, producing high yields of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.

properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-5-4-6-13(18-2)14(12)17/h4-6,17H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARBIUJZSWGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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